molecular formula C11H14N2 B3162170 2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole CAS No. 876509-01-2

2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole

Cat. No.: B3162170
CAS No.: 876509-01-2
M. Wt: 174.24 g/mol
InChI Key: BPPMRCNUQCVVFJ-UHFFFAOYSA-N
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Description

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H14N2. It is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and various borane complexes . Major products formed from these reactions include chloro and bromo derivatives .

Scientific Research Applications

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole is similar to other carboline derivatives, such as α-carboline, γ-carboline, and δ-carboline . it is unique in its specific structure and the types of reactions it undergoes. For example, γ-carboline is known for its high basicity due to the stabilization of the pyridinium cation by the electron pair of the indole nitrogen . In contrast, this compound has distinct properties and applications that set it apart from these similar compounds.

Properties

IUPAC Name

2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMRCNUQCVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
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2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Reactant of Route 3
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Reactant of Route 4
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Reactant of Route 5
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole
Reactant of Route 6
2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole

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